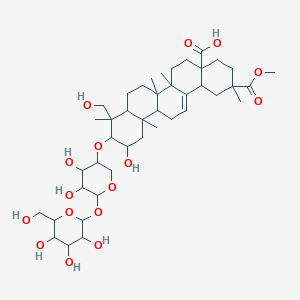

Esculentoside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

potent inhibitor of PAF synthesis in rat peritoneal macrophages

Chemical Constituents of Phytolacca esculenta

The primary bioactive compounds in Phytolacca esculenta are triterpenoid saponins, with the esculentoside and phytolaccoside families being the most significant. These compounds share an oleanane-type aglycone skeleton and are typically glycosylated at the C-3 and/or C-28 positions [1]. The table below summarizes the key active components and their structural features.

Table 1: Key Triterpenoid Saponins in Phytolacca esculenta

| Compound Name | Synonym | Aglycone | Sugar Substituents | Plant Source |

|---|---|---|---|---|

| Esculentoside A (Es-A) | Phytolaccoside E | Phytolaccagenin | C-3: β-D-Xylopyranosyl [1] | P. esculenta, P. americana [1] |

| Esculentoside B (Es-B) | Phytolaccoside B | Phytolaccagenin | C-3: α-L-Arabinofuranosyl [1] | P. esculenta [1] |

| Esculentoside C (Es-C) | --- | Phytolaccagenin | Information missing | P. esculenta [1] |

| Esculentoside P (Es-P) | --- | Jaligonic acid | C-3: β-D-Glucopyranosyl, C-28: β-D-Glucopyranosyl [1] | P. americana [1] |

| Phytolaccoside A | --- | Phytolaccagenin | Information missing | P. americana [1] |

Other Compound Classes: Beyond saponins, Phytolacca species contain:

- Flavonoids: Such as cochliophilin A, noted for its anti-inflammatory and anticancer properties [2].

- Phytosterols: Including α-spinasterol [2].

- Antiviral proteins and polysaccharides [3].

Pharmacological Activities and Mechanisms of Action

The therapeutic potential of P. esculenta is largely attributed to the immunomodulatory and anti-inflammatory actions of its saponins.

Anti-inflammatory and Immunomodulatory Effects

This compound (Es-A) is the most extensively studied compound for its potent anti-inflammatory effects, which are mediated through the modulation of key signaling pathways in immune cells like macrophages [1].

The following diagram illustrates the primary molecular mechanism by which this compound (Es-A) exerts its anti-inflammatory effect, based on studies in macrophages.

Figure 1: Mechanism of this compound in suppressing macrophage-mediated inflammation.

Table 2: Documented Pharmacological Activities of Key Phytolacca Compounds

| Compound/Extract | Model System | Observed Activity & Key Findings | Proposed Primary Mechanism |

|---|---|---|---|

| This compound (Es-A) | LPS-induced RAW 264.7 macrophages; murine models of lung injury & arthritis [1] | ↓ NO, PGE2, TNF-α, IL-6, IL-1β; ameliorated disease symptoms [1] | Inhibits NF-κB & JNK pathways; activates PPAR-γ [1] |

| Esculentoside B (Es-B) | LPS-induced RAW 264.7 macrophages [1] | ↓ TNF-α, IL-6; suppressed inflammation [1] | Inhibits JNK and downstream NF-κB signaling [1] |

| Phytolacca Saponins (general) | In vitro and in vivo models [2] [4] [3] | Antitumor, antifungal, antiviral, antiparasitic, antioxidant, insecticidal activities [2] [4] [3] | Multiple; includes membrane disruption and immunomodulation [2] |

Anticancer Potential

The anti-cancer properties are linked to the ability of saponins to inhibit tumor cell proliferation and induce apoptosis. The anti-inflammatory action of suppressing a tumor-promoting microenvironment also contributes to its anticancer effects [2] [1].

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these activities, here are summaries of key experimental methodologies.

Anti-inflammatory Activity Assay (in vitro)

This protocol is used to evaluate the inhibitory effect of compounds on pro-inflammatory mediators in macrophages [1].

Workflow for Anti-inflammatory Screening:

Figure 2: Standard workflow for in vitro anti-inflammatory evaluation.

Key Steps:

- Cell Culture: Maintain RAW 264.7 macrophages in DMEM with 10% FBS [1].

- Compound Treatment: Pre-treat cells with the test compound (e.g., Es-A) for 1-2 hours.

- Inflammation Induction: Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours [1].

- Analysis:

Extraction and Isolation of Saponins

This method describes the initial steps for obtaining a crude saponin extract from plant material for further purification [5].

Key Steps:

- Plant Material Preparation: Dry the roots of P. esculenta and grind them into a fine powder.

- Solvent Extraction: Use methanol or ethanol (e.g., 70-80%) for extraction. This can be performed via maceration or sonication (e.g., 30 minutes at 30°C) [5].

- Liquid-Liquid Partition: Concentrate the hydroalcoholic extract and partition it with solvents like n-butanol, which selectively dissolves saponins.

- Purification: The crude saponin mixture can be further purified using techniques such as silica gel column chromatography and preparative HPLC [1].

Toxicity and Heavy Metal Considerations

A critical aspect of developing Phytolacca-based therapeutics is managing its inherent toxicity and environmental contamination risks.

- Inherent Toxicity: All parts of the Phytolacca plant, especially the roots, are considered toxic if not properly processed [3]. The same saponins responsible for bioactivity contribute to its toxicity profile, which can include gastrointestinal distress and more severe systemic effects.

- Heavy Metal Accumulation: Phytolacca acinosa is a recognized hyperaccumulator of heavy metals like cadmium (Cd), manganese (Mn), zinc (Zn), and lead (Pb) [6] [3]. This poses a significant safety risk for medicinal use.

- Quality Control: It is imperative to source plant material from non-contaminated areas and conduct rigorous heavy metal testing on all raw materials and finished extracts as per pharmacopeial standards [6].

Future Research Directions and Conclusion

- Mechanism of Action: Further elucidation of molecular targets, particularly for less-studied saponins like Es-B and Es-P, is needed [1].

- Drug Delivery: Poor bioavailability of saponins is a major challenge. Future work should explore innovative delivery systems (e.g., nanoemulsions, liposomes) to improve pharmacokinetics [7].

- Standardization: Developing standardized extracts with consistent saponin profiles is crucial for reproducible preclinical and clinical results [2] [1].

References

- 1. Esculentosides: Insights into the potential health benefits ... [sciencedirect.com]

- 2. Medicinal properties and anti-inflammatory components of ... [sciencedirect.com]

- 3. [Researc h progress on chemical constituents, ... [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review of Phytolacca acinosa Roxb. ... [sciencedirect.com]

- 5. Micropropagation of pokeweed (Phytolacca americana L. ... [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of the Invasive Species ... [mdpi.com]

- 7. Natural saponins and macrophage polarization [pmc.ncbi.nlm.nih.gov]

Esculentoside A extraction and isolation

Source and Isolation of Esculentoside A

This compound is a triterpene saponin that can be isolated from specific plant sources. The general workflow for its extraction and purification is outlined below.

Figure 1: A generalized workflow for the isolation of this compound from plant material.

- Plant Source: EsA is isolated from the roots of plants like Phytolacca esculenta and Phytolacca americana [1] [2] [3].

- Isolation Process: The purification of the n-butanol fraction from an aqueous alcoholic extract of the roots leads to the isolation of EsA [4]. The structure is confirmed using spectral techniques like NMR and Mass Spectrometry [4].

Key Pharmacological Activities and Experimental Data

This compound exhibits a range of biological activities in preclinical models. The table below summarizes key quantitative findings from recent studies.

Table 1: Experimentally determined activities of this compound in disease models

| Experimental Model | Key Findings / Mechanism of Action | Dosage / IC₅₀ | Citation / Year |

|---|---|---|---|

| Colorectal Cancer (in vitro) | Inhibits proliferation, induces G0/G1 cell cycle arrest, reduces colony formation, suppresses migration & invasion. | IC₅₀: 16-24 μM | [1] (2023) |

| Lung Cancer (in vitro) | Inhibits cancer cell migration and invasion by modulating macrophage polarization via IL-6/STAT3 signaling. | Not specified | [5] (2024) |

| Myocardial Infarction (in vivo) | Exerts protective effects by targeting C-X-C motif chemokine receptor 2 (CXCR2), reducing oxidative stress and inflammation. | 20 mg/kg (in vivo) | [6] (2024) |

| Premature Ovarian Failure (in vivo) | Rescues granulosa cell apoptosis, restores folliculogenesis, and normalizes hormone levels and estrus cycles. | 60 mg/day (in vivo) | [7] (2020) |

| Ulcerative Colitis (in vitro & in vivo) | Attenuates apoptosis in smooth muscle cells and reduces inflammation via inhibition of NF-κB pathway. | 20 mg/kg (in vivo) | [8] (2022) |

| General Anti-inflammatory | Suppresses inflammatory responses by inhibiting NF-κB and MAPK signaling pathways; selective COX-2 inhibitor. | 5-20 mg/kg (in vivo) | [3] [9] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed methodology for key experiments.

1. Cell Viability and Proliferation Assay (CCK-8 Assay) This protocol is used to determine the anti-proliferative effects of EsA, as in the colorectal cancer study [1].

- Cell Seeding: Plate colorectal cancer cells (e.g., HCT-116, HT-29, SW620) at a density of 2 × 10⁴ cells per well in a 96-well plate.

- Compound Treatment: Treat cells with a range of EsA concentrations.

- Incubation and Detection: Incubate for a specified time (e.g., 24-48 hours). Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

- Measurement: Measure the optical density (OD) at 450 nm using a microplate reader. Calculate the percentage of viability and the half-maximal inhibitory concentration (IC₅₀).

2. Cell Cycle Analysis by Flow Cytometry This method is used to analyze EsA-induced cell cycle arrest [1].

- Cell Treatment and Fixation: Treat cells (e.g., HT-29) with EsA. Then, harvest and fix them in 70% ethanol for at least 12 hours at 4°C.

- Staining: Re-suspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase. Incubate for 30-45 minutes at 4°C in the dark.

- Analysis: Analyze 15,000 events per sample using a flow cytometer. Use software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3. In Vivo Pharmacokinetic Study in Beagle Dogs This describes a method for determining the pharmacokinetic profile of EsA [10].

- Dosing and Sampling: Administer a single oral dose of EsA to beagle dogs. Collect blood plasma samples at predetermined time points.

- Sample Preparation: Perform liquid-liquid extraction of EsA from plasma using n-butanol, with ginsenoside Rg1 as an internal standard.

- LC-MS/MS Analysis:

- Column: Diamonsil C₁₈ column.

- Mobile Phase: Methanol-water containing 0.1% acetic acid (70:30, v/v).

- Flow Rate: 0.2 mL/min.

- Detection: Use an ion trap mass spectrometer with electrospray ionization in Selected Reaction Monitoring (SRM) mode. Monitor the transition m/z 849.3 → 805.3 for EsA.

Key Signaling Pathways Modulated by this compound

The mechanisms of action for EsA involve the modulation of several critical signaling pathways, particularly in inflammation and cancer.

Figure 2: Core signaling pathways and biological effects mediated by this compound.

Application Notes for Researchers

- Solubility and Storage: For in vitro work, EsA is soluble in DMSO (up to 100 mg/mL). For in vivo studies, it can be administered intraperitoneally as a homogeneous suspension in 0.5% sodium carboxyl methyl cellulose (CMC-Na) [2] [7].

- Safety Profile: Existing studies report less toxicity associated with EsA compared to some standard anti-inflammatory drugs, but comprehensive toxicological data is still needed [2].

References

- 1. This compound Inhibits Proliferation, Colony Formation ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunology & Inflammation [selleckchem.com]

- 3. This compound | COX Inhibitor [medchemexpress.com]

- 4. and Structure Elucidation of Two Triterpene Saponins from... Isolation [phytojournal.com]

- 5. This compound Inhibits Lung Cancer Cell Migration and ... [aber.apacsci.com]

- 6. Protective effect of this compound against myocardial ... [sciencedirect.com]

- 7. This compound rescues granulosa cell apoptosis and ... [aging-us.com]

- 8. This compound Attenuates Apoptosis & Inflammation in UC [pmc.ncbi.nlm.nih.gov]

- 9. | NF-κB | COX | TargetMol this compound [targetmol.com]

- 10. Determination of esculentoside in dog plasma by LC-MS/MS... A [pubmed.ncbi.nlm.nih.gov]

Esculentoside A pharmacokinetics

Chemical Properties & Sourcing

Esculentoside A (EsA) is a triterpene saponin isolated from the roots of Phytolacca esculenta [1] [2] [3]. Its core chemical characteristics are summarized below.

| Property | Description |

|---|---|

| CAS Number | 65497-07-6 [1] [4] [3] |

| Molecular Formula | C₄₂H₆₆O₁₆ [1] [4] [3] |

| Molecular Weight | 826.96 g/mol [1] [4] [3] |

| Appearance | White to off-white solid [1] [3] |

| Purity for Research | Typically ≥98% to 99.85% [4] [3] |

Analytical Method & Pharmacokinetics in Dogs

A specific LC-MS/MS method has been developed and validated for the quantification of EsA in dog plasma, which was successfully applied to a preclinical pharmacokinetic study [5].

Detailed Analytical Methodology

The following table outlines the key parameters of the bioanalytical method used in the dog study.

| Method Parameter | Description |

|---|---|

| Analytical Technique | High Performance Liquid Chromatography Electrospray Ionization Ion-Trap Tandem Mass Spectrometry (LC-MS/MS) [5] |

| Detection Mode | Selected Reaction Monitoring (SRM) [5] |

| Internal Standard | Ginsenoside Rg1 [5] |

| Chromatographic Column | Diamonsil C₁₈ (2.1 mm × 50 mm, 3 μm) [5] |

| Mobile Phase | Methanol-water containing 0.1% acetic acid (70:30, v/v) [5] |

| Flow Rate | 0.2 mL/min [5] |

| Sample Preparation | Liquid-liquid extraction (LLE) with n-butanol [5] |

| Run Time | 5 minutes [5] |

| SRM Transitions | EsA: m/z 849.3 → 805.3 [M+Na]⁺ Internal Standard: m/z 823.3 → 643.3 [M+Na]⁺ [5] | | Linear Range | 5 - 500 ng/mL [5] | | Lower Limit of Quantification (LLOQ) | 5 ng/mL [5] | | Precision (Intra-/Inter-) | ≤ 8.8% [5] | | Accuracy | -4.6% to 8.7% [5] | | Mean Extraction Recovery | > 75% [5] |

Pharmacokinetic Parameters

After oral administration to beagle dogs, the validated method determined that the pharmacokinetics of EsA were linear over the tested range, with all validation data meeting accepted criteria [5].

Documented Biological Activities & Mechanisms

Preclinical studies report that EsA possesses significant anti-inflammatory and antioxidant activities, with emerging research in specific disease models. The experimental details for key findings are provided below.

| Biological Activity | Reported Experimental Findings & Protocols |

|---|

| Anti-inflammatory Effects | EsA suppresses inflammatory responses by inhibiting NF-κB and MAPK signaling pathways [1] [4] [2]. It reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-challenged mice [1] [3].

- In vivo protocol (example): Intraperitoneal injection in mice at 5, 10, and 20 mg/kg for 7 days [1] [3]. | | Cardioprotection | EsA shows a protective effect against myocardial infarction in models by targeting C-X-C motif chemokine receptor 2 (CXCR2), reducing oxidative stress and inflammation [6]. | | Hepatoprotection | EsA attenuates various models of liver injury. It ameliorates alcoholic fatty liver disease (AFLD) in ethanol-induced AML-12 hepatocytes by activating the AMPK pathway, reducing lipid accumulation and oxidative stress [7]. It also protects against acute liver injury induced by CCl₄ and GalN/LPS in mice, involving inhibition of inflammatory response and oxidative stress via PPAR-γ, NF-κB, and ERK pathways [2].

- In vitro protocol (AFLD): Ethanol-induced AML-12 cells treated with EsA; lipid accumulation measured via Oil Red O staining; TG, AST, ALT, ROS, SOD levels measured with assay kits; AMPK pathway activation confirmed by western blot [7]. | | Potential Antiviral Activity | One study suggests a potential mechanism where EsA may interfere with the binding of the SARS-CoV-2 spike protein to the ACE2 receptor [7]. | | Renal Protection | In a lupus-prone BXSB mouse model, EsA (20 mg/kg, i.p., 4 weeks) modulated inflammatory cytokines, inhibited renal cell proliferation, and induced apoptosis, alleviating lupus nephritis [1] [3]. | | Neuroprotection | Research indicates protective effects of EsA through the AMPK pathway in a triple transgenic mouse model of Alzheimer's disease [7]. |

Experimental Workflow for Hepatoprotection Study

The diagram below illustrates the logical flow and key measurements from a typical in vitro study investigating EsA's protective effects in hepatocytes, based on the search results [7].

Key Considerations for Research and Development

Based on the gathered information, here are some critical points for your development work:

- Research-Use Only: All commercially available EsA is explicitly labeled "For research use only" and not for human consumption [1] [4] [3].

- Preclinical Stage: The available pharmacokinetic data is from animal studies (dogs) [5]. Human ADME (Absorption, Distribution, Metabolism, Excretion) data is lacking, representing a significant knowledge gap for clinical translation.

- Therapeutic Potential: Strong preclinical evidence supports further investigation into EsA for inflammatory diseases, liver conditions, and cardiovascular protection [6] [7] [2].

- Safety Profile: One study mentions integrating toxicology networks to investigate EsA-induced hepatotoxicity in rats, indicating that a thorough safety assessment is essential [7].

References

- 1. medchemexpress.com/ esculentoside - a .html [medchemexpress.com]

- 2. The Protective Effect of Esculentoside on Experimental... | PLOS One A [journals.plos.org]

- 3. | triterpene saponin | CAS# 65497-07-6 | InvivoChem this compound [invivochem.com]

- 4. | NF-κB | COX | TargetMol this compound [targetmol.com]

- 5. Determination of esculentoside in dog plasma by LC-MS/MS... A [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/science/article/pii/S075333222400413X [sciencedirect.com]

- 7. inhibits ethyl alcohol-induced lipid accumulation and... This compound [jomh.org]

Esculentoside A: Solubility Data & Solution Preparation

The table below summarizes the key physicochemical and solubility data for Esculentoside A from multiple supplier sources.

| Property | Details |

|---|---|

| CAS Number | 65497-07-6 [1] [2] [3] |

| Molecular Formula | C₄₂H₆₆O₁₆ [1] [2] [3] |

| Molecular Weight | 826.96 g/mol [1] [2] [3] |

| Purity | ≥ 98% [3] [4] |

| Primary Solubility in DMSO | 100 mg/mL (120.92 mM) [1] [3] [5] |

| Solubility in Water | 100 mg/mL (120.92 mM) [1] |

| Solubility in Ethanol | 2 mg/mL (2.41 mM) [1] |

| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month [3] [5] [4] |

The following table outlines common experimental protocols for preparing stock and working solutions.

| Solution Type | Protocol |

|---|

| In Vitro Stock Solution (DMSO) | 1. Bring the vial to room temperature before opening. 2. Weigh the desired amount of EsA powder. 3. Add the calculated volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration. 4. Use low-frequency ultrasonication to aid dissolution if necessary [2] [3] [5]. | | In Vivo Working Solution | 1. Prepare a clear stock solution in DMSO first. 2. Sequentially add the following solvents with vortexing to ensure clarity at each step [3] [5] [4]:

- 10% DMSO

- 40% PEG300

- 5% Tween-80

- 45% saline

- This protocol can achieve a concentration of ≥ 2.5 mg/mL and is suitable for intraperitoneal injection in rodent models. |

Experimental Considerations for DMSO Usage

When using DMSO as a solvent, especially in biological assays, several critical factors must be considered:

- DMSO Concentration: It is crucial to use the lowest possible concentration of DMSO in your final experimental system (often ≤0.1% to 1% v/v) to minimize solvent effects on cells or biochemical activity [6].

- Potential Interference: DMSO is an organosulfur compound and can interfere with cellular processes. It can act as a free radical scavenger at low concentrations and may affect various enzymatic activities and sulfur metabolism pathways in cell cultures [6]. One study specifically noted that DMSO can bind to proteins in a specific, though low-affinity, manner without significantly altering their secondary structure [7].

- Solution Handling: DMSO is hygroscopic. Using a freshly opened, anhydrous source is recommended to prevent water absorption, which can lower its solubility capacity over time and potentially affect compound stability [1] [2].

Experimental Workflow for Solubilization

The diagram below illustrates the key steps involved in preparing an this compound solution for experimental use.

Summary and Key Takeaways

- High DMSO Solubility: this compound is highly soluble in DMSO at 100 mg/mL, making it a suitable solvent for preparing concentrated stock solutions [1] [3] [8].

- Follow Established Protocols: The sequential dilution method using PEG300, Tween-80, and saline is a validated protocol for preparing in vivo working solutions that are well-tolerated in animal models [3] [5] [4].

- Mind the Solvent Controls: Always include appropriate vehicle controls (solutions containing the same concentration of DMSO and other solvents but without the test compound) in your experimental design to account for any effects of the solvents themselves [7] [6].

References

- 1. This compound | Immunology & Inflammation related 抑制剂 [selleck.cn]

- 2. This compound/商陆皂苷甲97% [ambeed.cn]

- 3. This compound - CAS:65497-07-6 [kklmed.com]

- 4. This compound 商陆皂苷甲|cas:65497-07-6|西域试剂 [hzbp.cn]

- 5. 65497-07-6|EsculentosideA|Natural Products;炎症/免疫学 [med-life.cn]

- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of ... [mdpi.com]

- 7. DMSO Interaction with Human Nerve Growth Factor and Its ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound产品说明书 [selleck.cn]

Comprehensive Technical Analysis of Esculentoside A's Molecular Mechanisms and Therapeutic Potential

Introduction to Esculentoside A

This compound (EsA) is a triterpene saponin derived primarily from plants of the Phytolaccaceae family, especially Phytolacca esculenta, P. americana, and P. acinosa. This natural compound exhibits a diverse array of pharmacological properties, with significant anti-inflammatory, anticancer, and hepatoprotective activities documented across numerous experimental models. Chemically, EsA is classified as an oleanene-type saponin with varying glycosylation patterns that influence its bioactivity and molecular targeting capabilities. The compound's structural complexity allows it to interact with multiple signaling pathways simultaneously, making it a promising candidate for multi-target therapeutic development, particularly for complex pathological conditions characterized by inflammation, oxidative stress, and cellular dysregulation. [1]

The structural foundation of EsA consists of a sapogenin core derived from jaligonic acid or its 30-methyl ester phytolaccagenin, with glycosylation typically occurring at the C-3 position. Research has identified 26 distinct esculentosides and related phytolaccosides, including 16 monodesmosidic and 10 bidesmosidic saponins, each with potentially different biological activities and target affinities. This chemical diversity contributes to the broad pharmacological potential observed in preclinical studies, with EsA emerging as one of the most promising candidates for clinical development due to its potent anti-inflammatory and anticancer activities observed across multiple experimental systems. [1]

Molecular Mechanisms of Action

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound represent one of its most thoroughly characterized pharmacological activities, involving multifaceted modulation of key inflammatory signaling pathways:

NF-κB Pathway Inhibition: EsA demonstrates potent inhibition of the NF-κB signaling cascade, a central regulator of inflammatory responses. Research shows that EsA significantly suppresses the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent transactivation of pro-inflammatory genes. This mechanism underlies EsA's ability to reduce expression of cytokines including TNF-α, IL-1β, IL-6, and IL-8 across multiple experimental models of inflammation. The compound's effect on NF-κB signaling has been documented in studies of acute lung injury, ulcerative colitis, and spinal cord injury models, suggesting this as a primary anti-inflammatory mechanism. [2] [3] [4]

MAPK Pathway Modulation: EsA regulates multiple branches of the mitogen-activated protein kinase (MAPK) signaling network, particularly by inhibiting phosphorylation of ERK. This effect on MAPK signaling contributes to reduced production of inflammatory mediators and attenuated inflammatory responses in various tissues. Additional evidence suggests EsA may also influence JNK and p38 MAPK signaling in specific cell types, though these effects appear to be context-dependent. The combined suppression of both NF-κB and MAPK signaling pathways positions EsA as a broad-spectrum anti-inflammatory agent capable of targeting multiple aspects of the inflammatory cascade simultaneously. [2] [5]

PPAR-γ Activation: EsA has been demonstrated to upregulate expression and activity of PPAR-γ, a nuclear receptor with potent anti-inflammatory properties. This mechanism is particularly relevant in models of acute liver injury, where EsA-mediated PPAR-γ activation contributes to reduced inflammation and oxidative stress. The intersection between PPAR-γ signaling and inflammatory pathway modulation represents an additional layer of EsA's multi-target anti-inflammatory approach, potentially enabling more effective control of complex inflammatory conditions compared to single-target agents. [2] [5]

TLR4 Pathway Inhibition: In spinal cord injury models, EsA exerts protective effects by attenuating activation of the Toll-like receptor 4 (TLR4) signaling pathway. This inhibition subsequently reduces expression of matrix metalloproteinase-9 (MMP-9) in vascular endothelial cells, helping preserve blood-spinal cord barrier integrity and limiting secondary inflammatory damage following neural injury. This specific mechanism highlights the tissue-protective potential of EsA beyond simple cytokine suppression, suggesting applications in neuroinflammatory disorders. [3]

HMGB1 Targeting: Molecular modeling studies suggest that EsA may interact with the high-mobility group box 1 (HMGB1) alarmin protein, analogous to the related saponin glycyrrhizin. HMGB1 represents a damage-associated molecular pattern (DAMP) molecule involved in sterile inflammation, and its inhibition could contribute to EsA's anti-inflammatory effects, particularly in conditions characterized by significant cellular damage or necrosis. [1]

Table 1: Anti-inflammatory Signaling Pathways Modulated by this compound

| Pathway | Molecular Target | Biological Effect | Experimental Models |

|---|---|---|---|

| NF-κB | IκBα phosphorylation | Inhibits NF-κB nuclear translocation | Acute lung injury, Ulcerative colitis, Spinal cord injury |

| MAPK | ERK phosphorylation | Reduces inflammatory mediator production | Acute liver injury, Macrophage cultures |

| PPAR-γ | PPAR-γ expression | Enhances anti-inflammatory signaling | Acute liver injury, Hepatocyte cultures |

| TLR4 | TLR4 signaling | Decreases MMP-9 expression | Spinal cord injury, Endothelial cells |

| HMGB1 | HMGB1 alarmin | Potential inhibition of sterile inflammation | Molecular modeling studies |

Anticancer Mechanisms

This compound demonstrates multimodal anticancer activity through diverse mechanisms that impact cancer cell proliferation, survival, and metastasis:

Cell Cycle Arrest: EsA induces G0/G1 phase arrest in multiple cancer cell types, effectively halting proliferation by preventing cell cycle progression. In colorectal cancer cells, treatment with EsA (16 μM) increased the percentage of cells in G1 phase from 22.68% to 54.23%, representing a significant accumulation that compromises replicative capacity. This cell cycle arrest contributes to the antiproliferative effects observed across various cancer models, including colorectal, breast, and lung cancers. The molecular underpinnings of this effect appear to involve modulation of cyclins and cyclin-dependent kinases, though the precise mechanisms remain under investigation. [6] [7]

Apoptosis Induction: EsA promotes programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. In breast cancer stem cells, EsA treatment upregulated pro-apoptotic proteins Bax and cleaved caspase-3 while downregulating anti-apoptotic Bcl-2. This shift in the balance of apoptotic regulators favors mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade, ultimately executing cell death. Similar apoptotic effects have been observed in colorectal cancer models, suggesting this represents a conserved mechanism across multiple cancer types. [8]

Metastasis Suppression: EsA demonstrates anti-metastatic potential by inhibiting cancer cell migration and invasion. In colorectal cancer models, EsA treatment reduced HT-29 cell migration by 45% and invasion by 51% compared to untreated controls. This effect appears mediated through inhibition of matrix metalloproteinases and modulation of epithelial-mesenchymal transition markers, though the precise mechanisms vary by cancer type. The compound's ability to limit metastatic behavior enhances its therapeutic potential beyond simple cytotoxicity. [6] [7]

Cancer Stem Cell Targeting: EsA exhibits specific activity against breast cancer stem cells (CSCs), subpopulations responsible for tumor initiation, recurrence, and therapy resistance. EsA treatment suppressed mammosphere formation, reduced expression of stemness markers (ALDH1A1, Sox2, Oct4), and induced apoptosis in this critical cell population. This CSC-targeting activity suggests potential applications in preventing recurrence and addressing therapeutic resistance. [8]

Immunomodulatory Anticancer Effects: EsA influences the tumor microenvironment by modulating macrophage polarization. The compound inhibits M2 macrophage polarization, which typically supports tumor growth and immune evasion, by downregulating CD206 and PPARγ expression. Through inhibition of IL-6/STAT3 signaling, EsA reduces the tumor-promoting activities of tumor-associated macrophages, indirectly limiting cancer cell migration and invasion. This immunomodulatory mechanism represents an indirect approach to cancer control that complements direct cytotoxic effects. [9]

Table 2: Anticancer Efficacy of this compound Across Cancer Types

| Cancer Type | Model System | Key Mechanisms | Potency (IC₅₀/Effective Concentration) |

|---|---|---|---|

| Colorectal Cancer | HT-29, HCT-116, SW620 cells | G0/G1 cell cycle arrest, Migration/Invasion inhibition | IC₅₀: 16-24 μM [6] |

| Breast Cancer | Cancer stem cells (CSCs) | Apoptosis induction, Stemness attenuation, IL-6/STAT3 inhibition | Mammosphere formation inhibition [8] |

| Lung Cancer | A549, H1299 cells with macrophage co-culture | Macrophage polarization modulation, IL-6/STAT3 pathway inhibition | Migration and invasion inhibition at tested concentrations [9] |

Hepatoprotective Mechanisms

This compound demonstrates significant protective effects in various liver injury models through coordinated modulation of oxidative stress and inflammatory pathways:

Nrf2 Pathway Activation: EsA activates the Nrf2 antioxidant signaling cascade, enhancing cellular defense against oxidative stress. In acetaminophen-induced liver injury models, EsA-mediated Nrf2 activation occurred through the AMPK/Akt/GSK3β pathway, resulting in increased expression of antioxidant enzymes and subsequent protection against hepatotoxicity. This mechanism contributes to reduced oxidative damage and improved hepatic function following toxic insults. [10]

AMPK Pathway Activation: EsA demonstrates AMPK activation in models of alcoholic fatty liver disease (AFLD). By phosphorylating AMPK at Thr172, EsA promotes fatty acid oxidation and inhibits lipogenesis, thereby reducing lipid accumulation in hepatocytes. This metabolic regulation underlies the compound's ability to ameliorate alcohol-induced hepatic steatosis and represents a potentially important mechanism for addressing fatty liver diseases. [10]

Oxidative Stress Reduction: EsA directly mitigates reactive oxygen species (ROS) accumulation and enhances antioxidant capacity. In experimental models, EsA treatment reduced CCl₄-induced ROS production in LO2 hepatocytes and increased activity of glutathione peroxidase (GSH-Px) in liver tissues. Simultaneously, EsA decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and oxidative damage. These complementary antioxidant effects contribute significantly to hepatoprotection. [2] [5] [10]

Anti-inflammatory Hepatic Effects: In addition to its antioxidant properties, EsA exerts direct anti-inflammatory actions in the liver. The compound reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in both CCl₄ and GalN/LPS-induced liver injury models. This hepatic anti-inflammatory effect appears mediated through inhibition of Kupffer cell activation and suppression of inflammatory signaling pathways, particularly NF-κB. [2] [5]

Metabolic Regulation: EsA demonstrates beneficial effects on hepatic lipid metabolism, particularly in the context of alcoholic fatty liver disease. By activating the AMPK pathway, EsA modulates downstream targets including PPARα, resulting in reduced triglyceride accumulation and improved hepatic steatosis. This metabolic normalization complements the compound's anti-inflammatory and antioxidant activities, providing multi-faceted protection against various forms of liver injury. [10]

Experimental Protocols and Methodologies

In Vitro Assessment of Anti-inflammatory Activity

Cell-based systems provide controlled environments for evaluating EsA's effects on inflammatory signaling:

Cell Culture Models: Primary macrophages (RAW264.7), hepatocytes (AML-12, LO2), and various cancer cell lines are maintained in appropriate media supplemented with 10% FBS at 37°C with 5% CO₂. For polarization studies, THP-1 human monocytic cells are differentiated into macrophages using PMA (100 ng/mL, 24 hours) followed by polarization with LPS (100 ng/mL) + IFN-γ (20 ng/mL) for M1 or IL-4 (20 ng/mL) + IL-13 (20 ng/mL) for M2 phenotypes. [9]

Treatment Protocols: Cells are typically pretreated with EsA (1.25-20 mg/L, equivalent to approximately 2.5-40 μM) for 1-2 hours before inflammatory stimulation with LPS (100 ng/mL), CCl₄ (70% injury liquid), or other relevant stimuli. The optimal anti-inflammatory effects are generally observed at 5-10 mg/L (10-20 μM) concentrations across multiple cell types. [2] [5]

Inflammatory Marker Assessment: Following treatment, supernatant levels of TNF-α, IL-6, and other cytokines are quantified by ELISA. Cellular expression of inflammatory mediators is analyzed via qRT-PCR for mRNA levels and western blotting for protein quantification. NF-κB activation is assessed through measurements of IκBα phosphorylation and nuclear translocation of p65 subunit using immunofluorescence or subcellular fractionation. [2] [4]

In Vivo Disease Models

Animal studies demonstrate EsA's efficacy in complex physiological systems:

Acute Liver Injury Models: For CCl₄-induced hepatotoxicity, mice receive intraperitoneal injection of CCl₄ mixed with olive oil (1:9 v/v, 5 mL/kg). For GalN/LPS-induced injury, mice are injected with GalN (700 mg/kg) and LPS (50 μg/kg). EsA (5 mg/kg, i.p.) is administered 30 minutes after toxicant exposure. Animals are sacrificed 6-24 hours post-intoxication for serum collection (ALT, AST measurement) and liver tissue analysis (histopathology, oxidative stress markers, inflammatory cytokines). [2] [5]

Colorectal Cancer Models: Xenograft models established by injecting HT-29 or HCT-116 cells (5×10⁶ cells/mouse) subcutaneously into immunodeficient mice. EsA treatment (typically 5-20 mg/kg/day, i.p.) begins when tumors reach 50-100 mm³ and continues for 2-4 weeks. Tumor volume is measured regularly, and tissues are collected for analysis of proliferation markers (Ki-67), apoptosis (TUNEL, caspase cleavage), and signaling pathway modulation. [6]

Spinal Cord Injury Model: Female SD rats undergo spinal cord contusion using impactor devices (e.g., NYU or MASCIS impactors) with 10-25 g/cm force. EsA (5-10 mg/kg, i.p.) is administered immediately post-injury and continued daily. Functional recovery is assessed using Basso, Beattie, Bresnahan (BBB) locomotor rating scale (0-21 points), grid walk test, and footprint analysis over 4-6 weeks. Tissue sparing, BSCB integrity, and inflammatory markers are evaluated histologically and biochemically. [3]

Ulcerative Colitis Model: Rats receive intrarectal administration of TNBS (100 mg/kg in 50% ethanol) under anesthesia to induce colitis. EsA (20 mg/kg, i.p.) is administered immediately after TNBS instillation and continued for 7-10 days. Disease activity index (weight loss, stool consistency, bleeding), colon histology (damage score), and inflammatory markers (MPO, cytokines) are assessed as primary endpoints. [4]

Molecular Mechanism Elucidation

Advanced techniques characterize EsA's interactions with specific molecular targets:

Western Blot Analysis: Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors. Proteins (20-50 μg) are separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against target proteins (p-STAT3, STAT3, p-IκBα, IκBα, p-ERK, ERK, PPAR-γ, cleaved caspase-3, Bax, Bcl-2) followed by HRP-conjugated secondary antibodies. Detection is performed using enhanced chemiluminescence with quantification via densitometry. [6] [2] [8]

Flow Cytometry: For cell cycle analysis, cells are fixed in 70% ethanol, treated with RNase A (50 μg/mL), and stained with propidium iodide (50 μg/mL). DNA content is analyzed using flow cytometry with 15,000 events per sample. For apoptosis assessment, cells are stained with Annexin V-FITC and PI using commercial kits according to manufacturer protocols. Macrophage polarization is determined by staining with fluorescently-labeled antibodies against CD86 (M1) and CD206 (M2) followed by flow cytometric analysis. [6] [9]

Immunofluorescence and Immunohistochemistry: Cells or tissue sections are fixed, permeabilized, blocked, and incubated with primary antibodies (NF-κB p65, F4/80, CD11b) overnight at 4°C. After washing, samples are incubated with fluorophore-conjugated secondary antibodies, counterstained with DAPI, and visualized by fluorescence microscopy. For IHC, HRP-conjugated secondaries with DAB chromogen are used followed by hematoxylin counterstaining. Staining intensity and cellular localization are assessed semi-quantitatively. [2] [3]

Gene Expression Analysis: Total RNA is extracted using TRIzol reagent, reverse transcribed to cDNA, and analyzed by quantitative real-time PCR using SYBR Green or TaqMan chemistry. Gene expression is normalized to GAPDH or β-actin as housekeeping controls, and relative quantification is performed using the 2^(-ΔΔCt) method. Key targets include pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), M2 macrophage markers (CD206, Arg1, PPARγ), and antioxidant genes (NQO1, HO-1). [2] [9]

Quantitative Data Summary

Table 3: Experimentally Determined Efficacy Parameters for this compound

| Activity Assessment | Experimental System | Key Parameters | Results |

|---|---|---|---|

| Anti-inflammatory Effects | LO2 cells + CCl₄ | TNF-α reduction | Significant decrease vs. CCl₄ alone [2] |

| Mouse acute liver injury (CCl₄) | ALT/AST reduction | Significant decrease vs. injury model [2] | |

| Mouse acute liver injury (CCl₄) | Hepatic TNF-α, IL-1β, IL-6 mRNA | Significant reduction [2] | |

| Anticancer Activity | Colorectal cancer cells | IC₅₀ values | 16-24 μM [6] [7] |

| HT-29 cells | G0/G1 arrest (16 μM EsA) | 54.23% vs. 22.68% in control [6] | |

| HT-29 cells | Colony formation inhibition (24 μM) | 59% reduction [6] | |

| HT-29 cells | Migration inhibition | 45% higher than control [6] | |

| HT-29 cells | Invasion inhibition | 51% higher than control [6] | |

| Hepatoprotective Effects | AML-12 cells + ethanol | Triglyceride reduction | Dose-dependent decrease [10] |

| AML-12 cells + ethanol | ROS reduction | Significant decrease [10] | |

| AML-12 cells + ethanol | SOD activity increase | Significant enhancement [10] |

Pathway Diagrams and Experimental Workflows

Anti-inflammatory Signaling Pathways

Diagram 1: EsA's multi-target anti-inflammatory signaling modulation. The diagram illustrates key pathways including NF-κB inhibition, TLR4 suppression, and PPAR-γ activation.

Anticancer Mechanisms

Diagram 2: Multimodal anticancer mechanisms of EsA. The diagram shows direct effects on cancer cells and indirect immunomodulatory activities through tumor-associated macrophages.

Experimental Workflow for Mechanism Characterization

Diagram 3: Comprehensive experimental workflow for characterizing EsA's mechanisms. The approach integrates in vitro and in vivo methods with molecular analyses.

Conclusion and Therapeutic Potential

This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across diverse disease models. Its ability to simultaneously modulate inflammatory signaling, oxidative stress responses, and cell survival pathways positions it uniquely for potential applications in complex pathological conditions where multiple pathways are dysregulated. The complementary mechanisms of action—ranging from NF-κB and MAPK inhibition to AMPK and Nrf2 activation—provide a strong mechanistic foundation for further therapeutic development.

The preclinical evidence supports EsA's potential translation into several therapeutic areas:

Inflammatory Disorders: The potent anti-inflammatory activity observed in models of colitis, spinal cord injury, and acute lung injury suggests applications in autoimmune and inflammatory conditions where current therapies have limitations. [2] [3] [4]

Oncology: The multimodal anticancer activity, particularly the unique capacity to target cancer stem cells and modulate the tumor microenvironment, positions EsA as a potential adjunct to conventional cancer therapies. [6] [9] [8]

Hepatoprotection: The compelling efficacy in various liver injury models, including alcoholic fatty liver disease and toxic hepatotoxicity, indicates potential for treating hepatic disorders characterized by inflammation and oxidative stress. [2] [10]

Neuroprotection: The ability to protect blood-spinal cord barrier integrity and modulate neuroinflammation suggests potential applications in neurological disorders where inflammatory components contribute to pathology. [3]

References

- 1. : Insights into the potential health benefits... Esculentosides [pubmed.ncbi.nlm.nih.gov]

- 2. The Protective Effect of this compound on Experimental ... [journals.plos.org]

- 3. This compound ameliorates BSCB destruction in SCI rat ... [sciencedirect.com]

- 4. This compound could attenuate apoptosis and inflammation ... [pmc.ncbi.nlm.nih.gov]

- 5. The Protective Effect of this compound on Experimental ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Proliferation, Colony Formation ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibits Proliferation, Colony Formation, Migration... This compound [reference.medscape.com]

- 8. This compound suppresses breast cancer stem cell ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Lung Cancer Cell Migration and ... [aber.apacsci.com]

- 10. inhibits ethyl alcohol-induced lipid accumulation and... This compound [jomh.org]

Pharmacological Mechanisms of Action

Esculentoside A (EsA) exhibits diverse biological activities, primarily through the modulation of key inflammatory and metabolic signaling pathways. The table below summarizes its core mechanisms and molecular targets.

| Primary Activity | Key Molecular Targets & Pathways | Reported Experimental Models |

|---|---|---|

| Anti-inflammatory [1] [2] [3] | Inhibition of NF-κB and MAPK signaling; Downregulation of TNF-α, IL-1β, IL-6, IL-12, COX-2, iNOS [2] [3] [4]. | LPS-induced acute lung injury (ALI) mice [1] [3]; LPS-induced RAW 264.7 macrophage cells [2]; IL-1β-induced chondrocytes [4]. |

| Anti-apoptosis [1] | Upregulation of BCL-2; Downregulation of BAX, Caspase-9, Caspase-3 [1]. | Granulosa cells in Premature Ovarian Failure (POF) mouse model [1]. |

| Metabolic Regulation [1] [5] | Activation of PPARγ [1] and the AMPK pathway (including Akt/GSK3β) [5]. | Premature Ovarian Failure (POF) mouse model [1]; Ethanol-induced hepatocyte (AML-12) model [5]. |

| Induction of Apoptosis & Immunomodulation [3] | Modulation of inflammatory cytokines; Inhibition of renal cell proliferation; Induction of apoptosis (context-dependent) [3]. | BXSB mouse model (for autoimmune disease) [3]. |

The following diagram illustrates the central role of NF-κB and MAPK signaling pathways in EsA's anti-inflammatory action, integrating its upstream and downstream effects.

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are methodologies from pivotal studies on EsA's anti-inflammatory and hepatoprotective effects.

1. Protocol: Anti-inflammatory Activity in LPS-Induced Acute Lung Injury (ALI) Mice [1] [3] This model is central to establishing EsA's core anti-inflammatory mechanism.

- Animal Model: Typically uses specific pathogen-free (SPF) mice (e.g., C57BL/6) of a defined age and weight.

- Intervention:

- Disease Group: Administered LPS intranasally or intratracheally to induce ALI.

- Treatment Groups: Pre-treated or post-treated with EsA at various doses (e.g., 15, 30, 60 mg/kg/day) via intraperitoneal injection or oral gavage for a set period.

- Control Groups: Include a vehicle control (e.g., saline) and potentially a positive drug control.

- Key Outcome Measures:

- Bronchoalveolar Lavage Fluid (BALF) Analysis: Cell count and levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA.

- Histopathological Examination: Lung tissue sections stained with H&E to assess inflammatory cell infiltration and tissue damage.

- Protein Analysis: Western blotting or immunohistochemistry of lung tissue to analyze protein levels of key pathway components (e.g., NF-κB p65 phosphorylation).

2. Protocol: Hepatoprotective Effect in Ethanol-Induced Hepatocytes [5] This study demonstrates EsA's role in mitigating alcoholic fatty liver disease (AFLD).

- Cell Model: Alpha Mouse Liver 12 (AML-12) cell line, a non-transformed mouse hepatocyte.

- Intervention:

- Disease Group: Treated with a defined concentration of ethanol (e.g., 50-100 mM) for 24-48 hours to induce lipid accumulation and oxidative stress.

- Treatment Groups: Co-treated with ethanol and various concentrations of EsA.

- Key Outcome Measures:

- Cell Viability: Assessed using Cell Counting Kit-8 (CCK-8) assay.

- Lipid Accumulation: Quantified by Oil Red O staining and measurement of intracellular Triglyceride (TG) content.

- Oxidative Stress Markers: Levels of Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and activity of Superoxide Dismutase (SOD) measured using commercial kits.

- Protein Analysis: Western blot to detect phosphorylation of AMPK (Thr172) and expression of PPARα.

Toxicity and Nephrotoxicity Considerations

While EsA has therapeutic potential, its potential toxic effects, particularly on the kidneys, are a critical area of research.

- Nephrotoxicity: Studies indicate that EsA can induce acute kidney injury (AKI). The proposed mechanism involves mitochondrial dysfunction in renal tubular epithelial cells, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm. This mtDNA activates the cGAS-STING signaling pathway, triggering an inflammatory cascade and promoting Epithelial-Mesenchymal Transition (EMT), a process linked to fibrosis [6].

- Experimental Model for Toxicity: A 2023 study used human iPSC-derived kidney organoids to model EsA nephrotoxicity. This advanced model recapitulates the complexity of the human nephron and is valuable for predictive toxicology. The study found that organoid viability was significantly affected at EsA concentrations above 60 μM [6].

Research Gaps and Future Directions

- Biosynthesis Pathway: The complete biosynthetic route of this compound within Phytolacca esculenta remains uncharacterized. Future research should focus on elucidating the steps from primary metabolites to the triterpenoid aglycone and subsequent glycosylation.

- Structural-Activity Relationship (SAR): Initial studies suggest that the aglycone (phytolaccagenin) may have higher anti-inflammatory activity and lower hemolytic activity than EsA itself [7]. Systematic SAR studies could guide the development of more potent and safer derivatives.

References

- 1. This compound rescues granulosa cell apoptosis and ... [pmc.ncbi.nlm.nih.gov]

- 2. Esculentosides: Insights into the potential health benefits ... [sciencedirect.com]

- 3. | NF-κB | COX | TargetMol this compound [targetmol.com]

- 4. This compound protects against osteoarthritis by ... [ovid.com]

- 5. inhibits ethyl alcohol-induced lipid accumulation and... This compound [jomh.org]

- 6. Human kidney organoids model of this compound ... [sciencedirect.com]

- 7. Synthesis of novel derivatives of this compound and its ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Esculentoside A UPLC-Q-TOF/MS Analysis

Introduction

Esculentoside A (EsA) is a triterpenoid saponin identified as one of the main bioactive components in Phytolacca acinosa Roxb., a plant used in traditional medicine for its antibacterial, anti-inflammatory, and immune-regulating properties. Recent studies have also revealed that EsA induces hepatotoxicity through specific biochemical mechanisms, creating an essential need for precise analytical methods to quantify this compound and understand its metabolic effects. The application of UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has emerged as a powerful platform for characterizing EsA and its metabolites due to its superior resolution, sensitivity, and mass accuracy capabilities. These notes provide detailed protocols and applications for researchers investigating EsA's pharmacological and toxicological profiles, with comprehensive methodologies applicable across drug discovery, toxicology, and phytochemical analysis contexts.

The analytical challenge with EsA lies in its complex triterpenoid structure, low natural abundance in plant matrices, and the need to distinguish it from structurally similar saponins in Phytolacca species. Furthermore, studying EsA's mechanism of toxicity requires not only quantifying the parent compound but also identifying its metabolic byproducts and understanding their effects on biological systems. The protocols outlined herein address these challenges through optimized chromatographic separation, high-resolution mass detection, and comprehensive data analysis workflows, enabling researchers to obtain reliable results for both qualitative and quantitative applications.

Chemical Properties and Background

Structural Characteristics

This compound (C~36~H~56~O~11~) is a triterpenoid saponin characterized by a lipophilic aglycone backbone with hydrophilic sugar moieties attached, creating an amphipathic structure that influences its chromatographic behavior and mass spectral fragmentation. The compound's structure consists of a triterpene skeleton glycosidically linked to sugar units, typically glucose and rhamnose, at specific positions. This arrangement yields distinctive fragmentation patterns in mass spectrometry that facilitate its identification. The presence of multiple hydroxyl groups and the carboxylic acid functionality in EsA's structure enables ionization in both positive and negative modes, though optimal detection has been established in negative electrospray ionization for most applications due to better sensitivity and cleaner background.

Stability and Handling Considerations

EsA exhibits sensitivity to acidic conditions and elevated temperatures, which can lead to degradation through hydrolysis of the glycosidic bonds or decomposition of the triterpene core. Stock solutions should be prepared in HPLC-grade methanol or acetonitrile and stored at -20°C when not in use, with working solutions prepared fresh weekly to minimize degradation. During sample preparation, neutral pH conditions should be maintained whenever possible, and exposure to strong acids or bases should be limited to prevent structural decomposition. In biological matrices, EsA may undergo enzymatic degradation, necessitating the addition of esterase inhibitors in plasma samples and immediate processing of tissue specimens to preserve analyte integrity.

UPLC-Q-TOF/MS Analysis

Instrumentation Configuration

The analysis of EsA requires a UPLC system coupled to a Q-TOF mass spectrometer with electrospray ionization (ESI) source. Specific instrument configurations and parameters have been optimized based on methodologies reported in recent toxicology studies investigating EsA-induced hepatotoxicity [1].

Table 1: UPLC-Q-TOF/MS Instrument Configuration and Parameters

| Component | Specification | Parameters |

|---|---|---|

| UPLC System | Waters Acquity H-Class | Binary Solvent Manager, FTN Sample Manager, Column Manager |

| Analytical Column | Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) | Temperature: 45°C |

| Mobile Phase A | Water with 0.1% Formic Acid | - |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | - |

| Gradient Program | Linear Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-17 min: 95% B; 17-17.1 min: 95-5% B; 17.1-20 min: 5% B |

| Flow Rate | 0.4 mL/min | - |

| Injection Volume | 2-5 μL | - |

| MS System | TripleTOF 5600+ | - |

| Ionization Mode | ESI Negative | - |

| Source Temperature | 600°C | - |

| Ion Spray Voltage | -4500 V | - |

| Curtain Gas | 35 psi | - |

| Nebulizer Gas | 60 psi | - |

| Heater Gas | 60 psi | - |

| Mass Range | 50-1200 m/z | - |

| Collision Energy | -35 eV (CES), ± 15 eV (CID) | - |

Methodology and Optimization

The chromatographic separation of EsA from matrix components and structural analogs follows a reversed-phase mechanism with the HSS T3 column providing excellent retention and peak shape for triterpenoid compounds. The gradient elution method begins with a higher aqueous composition to retain polar matrix components while effectively eluting EsA at approximately 9.2 minutes under the specified conditions. The addition of 0.1% formic acid to both mobile phases enhances ionization efficiency and improves peak shape through suppression of silanol interactions. For studies requiring enhanced sensitivity, methanol-based mobile phases can be evaluated, though this may slightly alter retention characteristics and require re-optimization of the gradient profile.

The mass spectrometric detection employs Information Dependent Acquisition (IDA) in negative ionization mode, where a TOF-MS survey scan triggers product ion scans for the top 8-12 most intense ions exceeding 100 cps. The high-resolution capabilities of the Q-TOF instrument (typically >30,000 FWHM) enable accurate mass measurements with errors <5 ppm, facilitating confident elemental composition assignment. For quantification purposes, Multiple Reaction Monitoring (MRM) transitions can be established, with the precursor ion at m/z 663.395 [M-H]⁻ and characteristic product ions at m/z 501.342 (loss of hexose) and m/z 339.288 (aglycone fragment) providing optimal sensitivity and specificity.

Sample Preparation Protocols

Plant Material Extraction

The extraction of EsA from Phytolacca acinosa Roxb. requires careful optimization to maximize recovery while minimizing co-extraction of interfering compounds. The following protocol has been validated for root material with typical EsA concentrations ranging from 0.5-2.5 mg/g dry weight:

- Homogenization: Pulverize 100 mg of dried plant material to a fine powder using a ball mill or mortar and pestle under liquid nitrogen.

- Solvent Extraction: Transfer the powder to a 15 mL centrifuge tube and add 10 mL of 70% methanol-water (v/v) solution.

- Ultrasound-Assisted Extraction: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature, maintaining power density at 100 W/L.

- Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C and carefully collect the supernatant.

- Concentration: Evaporate the supernatant to dryness under a gentle nitrogen stream at 40°C.

- Reconstitution: Reconstitute the residue in 1 mL of 50% methanol-water (v/v) and vortex for 30 seconds.

- Filtration: Pass the solution through a 0.22 μm PTFE or nylon membrane filter prior to UPLC-Q-TOF/MS analysis.

This method typically yields EsA recovery rates >92% with RSD <5% across replicates. For comprehensive metabolomic studies, the extraction can be scaled up, and solid-phase extraction (SPE) with C18 cartridges may be incorporated for additional cleanup when analyzing complex plant matrices.

Biological Sample Preparation

The analysis of EsA and its metabolites in biological matrices (plasma, tissue homogenates, urine) requires specialized sample preparation to address matrix effects and concentrate analytes to detectable levels:

Table 2: Biological Sample Preparation Methods Comparison

| Method | Procedure | Recovery (%) | Cleanup Efficiency | Best For |

|---|---|---|---|---|

| Protein Precipitation | 100 μL sample + 300 μL cold acetonitrile, vortex, centrifuge, collect supernatant | 85-90 | Moderate | High-throughput screening |

| Liquid-Liquid Extraction | 100 μL sample + 500 μL ethyl acetate:isopropanol (9:1), vortex, centrifuge, collect organic layer | 75-85 | Good | Metabolite identification |

| Solid-Phase Extraction | Load sample on preconditioned C18 cartridge, wash with 5% methanol, elute with 80% methanol | >90 | Excellent | Low-concentration samples |

For tissue samples (liver, kidney), homogenize approximately 50 mg of tissue in 500 μL of phosphate-buffered saline (pH 7.4) using a mechanical homogenizer on ice. Centrifuge at 12,000 × g for 15 minutes at 4°C and use the supernatant for subsequent extraction. To address matrix effects in biological samples, the use of stable isotope-labeled internal standards is recommended when available. Alternatively, standard addition methods or matrix-matched calibration curves should be employed to ensure accurate quantification.

Data Processing and Metabolite Identification

Metabolomic Data Processing Workflow

The processing of UPLC-Q-TOF/MS data for EsA analysis follows a structured workflow that ensures comprehensive metabolite detection and identification. The following diagram illustrates the complete experimental and data analysis workflow:

The workflow begins with raw data conversion from instrument-specific formats to open formats (e.g., mzML) using tools like MSConvert. Peak detection and alignment are then performed using software such as XCMS or MarkerView, which detect chromatographic features, align them across samples, and fill in missing peaks. The resulting data matrix undergoes normalization to correct for systematic variations, with methods including total ion count normalization, probabilistic quotient normalization, or internal standard normalization selected based on data characteristics.

Metabolite Identification Strategy

The identification of EsA and its metabolites follows a tiered confidence approach according to metabolomics standards initiatives:

- Level 1 (Confirmed Structure): Match of accurate mass (±5 ppm), MS/MS spectrum, and retention time with authentic reference standard.

- Level 2 (Putative Annotation): Match of accurate mass and MS/MS fragmentation pattern with database entries or literature.

- Level 3 (Tentative Class): Match of accurate mass and fragmentation patterns to a compound class.

For EsA, the negative ion mode typically produces a deprotonated molecule [M-H]⁻ at m/z 663.3952 with a characteristic isotope pattern. The MS/MS fragmentation shows neutral losses of sugar moieties (-162 Da for hexose, -146 Da for deoxyhexose) and subsequent fragmentation of the aglycone. Software tools such as PeakView with MetabolitePilot or SIMCA-P+ facilitate this identification process through automated algorithms that compare experimental data against compound databases. The identification of EsA metabolites follows similar principles, with phase I metabolites typically showing mass shifts corresponding to oxidation (+15.9949 Da), reduction (+2.01565 Da), or hydrolysis, while phase II metabolites demonstrate more substantial shifts for glucuronidation (+176.0321 Da), sulfation (+79.9568 Da), or glutathione conjugation (+305.0682 Da).

Applications in Toxicology and Mechanism Elucidation

Hepatotoxicity Mechanism Investigation

UPLC-Q-TOF/MS-based metabolomics has been instrumental in elucidating the mechanisms underlying EsA-induced hepatotoxicity. A comprehensive investigation integrating metabolomic data with network toxicology approaches revealed that EsA exposure disrupts multiple metabolic pathways in rat models, with 16 potential biomarkers identified in plasma that are primarily involved in glycerophospholipid metabolism and tryptophan metabolism [1]. The study further demonstrated that EsA induces hepatotoxicity through activation of oxidative stress, disturbance of energy metabolism, and triggering of inflammatory responses and apoptosis.

The application of UPLC-Q-TOF/MS in this investigation enabled the identification of significantly altered metabolites, including 5-hydroxykynurenamine, N-acetylserotonin, and palmitic acid, which collectively pointed to specific pathway disruptions. Multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), provided clear separation between control and EsA-treated groups, confirming the metabolic perturbations induced by EsA exposure. The following diagram illustrates the integrated approach combining metabolomics and toxicology to elucidate EsA's hepatotoxicity mechanism:

Quantitative Analysis for Safety Assessment

For comprehensive safety assessment, quantitative UPLC-Q-TOF/MS methods have been developed to determine EsA concentrations in biological matrices, enabling pharmacokinetic and toxicokinetic evaluations. The method employs a stable isotope-labeled internal standard (when available) or structurally similar analog to compensate for matrix effects and variations in extraction efficiency. Calibration curves are typically constructed over the concentration range of 1-500 ng/mL in plasma and 5-1000 ng/g in tissue homogenates, with correlation coefficients (r²) >0.995. The lower limit of quantification (LLOQ) of 1 ng/mL provides sufficient sensitivity to characterize EsA's pharmacokinetic profile following administration at therapeutically relevant doses.

Method validation following FDA and EMA guidelines demonstrates acceptable precision (RSD <15%) and accuracy (85-115%) across the calibration range, with no significant matrix effects or carryover observed. The applicability of this quantitative approach was demonstrated in a recent study that correlated tissue concentrations of EsA with the onset of hepatotoxic effects, establishing a no-observed-adverse-effect-level (NOAEL) of 5 mg/kg and a lowest-observed-adverse-effect-level (LOAEL) of 15 mg/kg in rodent models. These findings provide critical data for establishing safe dosing regimens in potential clinical applications of EsA.

Conclusion

The application of UPLC-Q-TOF/MS for this compound analysis provides researchers with a powerful tool for phytochemical characterization, metabolite profiling, and toxicological investigation. The protocols detailed in these application notes offer comprehensive guidance for sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation specific to EsA and related triterpenoid saponins. The integration of metabolomic data with network toxicology approaches, as exemplified in recent hepatotoxicity studies, demonstrates how this analytical platform can elucidate complex biochemical mechanisms underlying both therapeutic and adverse effects.

As research on EsA continues to evolve, the methodologies presented here can be adapted to address emerging questions in natural product drug development, including biotransformation studies, quality control of herbal preparations, and mechanism-based safety assessments. The exceptional resolution, sensitivity, and mass accuracy of UPLC-Q-TOF/MS instrumentation position this technology as an essential component of the analytical toolbox for investigating complex plant-derived compounds with both pharmacological potential and toxicological concerns. Further refinement of these methods will likely focus on increasing throughput through ultra-fast chromatographic separations, expanding computational approaches for automated data interpretation, and developing standardized protocols for cross-laboratory reproducibility.

References

Comprehensive Application Notes and Experimental Protocols for Esculentoside A in Cell Culture Systems

Introduction to Esculentoside A and Its Pharmacological Profile

This compound (EsA), a naturally occurring oleanene-type saponin primarily isolated from Phytolacca esculenta, has emerged as a compound of significant pharmacological interest due to its diverse therapeutic potential. This compound (molecular formula: C42H66O16; molecular weight: 826.96 g/mol; CAS No.: 65497-07-6) exhibits a wide spectrum of biological activities, ranging from anti-inflammatory properties to anticancer effects [1] [2]. EsA has demonstrated particular promise in oncological research, where it has shown potent antiproliferative activity against various cancer cell lines, including colorectal carcinoma, breast cancer, and hepatocellular carcinoma [1] [3]. The compound's mechanism of action involves modulation of key signaling pathways, including NF-κB inhibition, MAPK pathway regulation, and cell cycle arrest induction, making it a valuable tool for investigating cellular processes and potential therapeutic applications [2].

The relevance of EsA in biomedical research continues to expand as recent investigations elucidate its effects on specific molecular targets. Studies have confirmed that EsA exerts its anti-inflammatory effects primarily through suppression of the NF-κB signaling cascade and mitogen-activated protein kinase pathways, thereby reducing the production of pro-inflammatory cytokines [2]. Additionally, EsA has shown protective effects in various organ systems, including hepatoprotective properties in acetaminophen-induced liver injury models through the AMPK/Akt/GSK3β pathway, and cardioprotective effects in myocardial infarction models by targeting C-X-C motif chemokine receptor 2 (CXCR2) [3] [4]. Recent investigations have also explored its antiviral potential, with molecular docking studies suggesting strong binding affinity to SARS-CoV-2 spike protein, indicating its potential to inhibit viral entry mechanisms [5].

Quantitative Summary of this compound Biological Effects

Table 1: Antiproliferative and Anticancer Effects of this compound

| Cell Type/Model | Experimental Concentration | Biological Effects | Key Findings | Reference |

|---|---|---|---|---|

| Colorectal cancer cells (HT-29, HCT-116, SW620) | IC~50~: 16-24 μM | Inhibition of proliferation, colony formation, migration, and invasion | G0/G1 cell cycle arrest; 59% inhibition of colony formation at 24 μM; 45% reduction in migration; 51% reduction in invasion | [1] |

| HepG2 cells | 10-40 μM | Activation of AMPK pathway | Protection against APAP-induced toxicity via Nrf2-mediated pathway | [4] |

| AML-12 hepatocytes | 5-20 μM | Reduction of lipid accumulation and oxidative stress | Activation of AMPK pathway; inhibition of ethanol-induced lipid accumulation | [4] |

| Breast cancer cells | Not specified | Inhibition of proliferation | Blockade of IL-6/STAT3 signaling pathway | [1] |

Table 2: Anti-inflammatory and Protective Effects of this compound

| Experimental Model | Concentration/Dosage | Observed Effects | Mechanistic Insights | Reference |

|---|---|---|---|---|

| LPS-induced acute lung injury | Not specified | Suppression of inflammatory response | Inhibition of NF-κB and MAPK signaling pathways | [2] |

| Myocardial infarction | In vivo: 5-20 mg/kg | Improved cardiac function, reduced infarct size | Targeting of CXCR2, reduction of oxidative stress and inflammation | [3] |

| Acetaminophen-induced liver injury | In vivo: 10-40 mg/kg | Hepatoprotective effects | Activation of AMPK/Akt/GSK3β pathway; upregulation of Nrf2 | [4] |

| Alcoholic fatty liver disease | 5-20 μM | Reduced lipid accumulation and oxidative stress | Activation of AMPK pathway; upregulation of PPARα | [4] |

| SARS-CoV-2 spike protein | In silico docking score: -8.5 kcal/mol | Potential antiviral activity | Binding to spike protein receptor-binding domain | [5] |

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

The CCK-8 assay provides a reliable method for quantifying cell viability and proliferation following EsA treatment. Begin by seeding colorectal cancer cells (HT-29, HCT-116, and SW620) in 96-well plates at a density of 2 × 10^4 cells per well in complete DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin [1]. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO~2~. Prepare EsA stock solution in DMSO and dilute to working concentrations in complete medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Treat cells with EsA across a concentration range of 5-50 μM for 24-72 hours. Include appropriate controls such as vehicle control (0.1% DMSO), blank (medium only), and positive control for cytotoxicity. After treatment, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the optical density at 450 nm using a microplate reader. Calculate cell viability as a percentage relative to vehicle-treated controls, and determine IC~50~ values using nonlinear regression analysis of dose-response curves [1].

For colony formation assays, seed HT-29 cells in 6-well plates or 60-mm dishes at a low density of 500-1000 cells per dish in complete medium. After 24 hours, treat cells with EsA at concentrations ranging from 8-24 μM and culture for 10-14 days with medium changes every 3-4 days. Following incubation, carefully remove medium, wash with PBS, and fix colonies with 70% ethanol for 15 minutes. Stain with 0.5% crystal violet for 30 minutes at room temperature, then gently rinse with distilled water and air dry. Count colonies containing >50 cells manually or using automated colony counting software. Express results as percentage of colony formation compared to vehicle-treated controls [1].

Cell Cycle Analysis Protocol

For cell cycle distribution analysis using flow cytometry, seed HT-29 cells in 6-well plates at a density of 2 × 10^5 cells per well and allow to adhere overnight. Treat cells with EsA at concentrations of 8-16 μM for 24-48 hours. Following treatment, collect both adherent and floating cells by trypsinization and centrifugation at 300 × g for 5 minutes. Wash cell pellets with cold PBS and fix in 70% ethanol at 4°C for a minimum of 12 hours or up to 24 hours for optimal results. After fixation, wash cells with PBS and resuspend in propidium iodide (PI) staining solution containing 50 μg/mL PI, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS. Incubate for 30-45 minutes at 37°C in the dark. Analyze samples using a flow cytometer with a minimum of 15,000 events per sample. Determine cell cycle distribution using appropriate software such as BD FACSuite, and quantify the percentage of cells in G0/G1, S, and G2/M phases [1].

Migration and Invasion Assays

The Transwell assay provides a robust method for evaluating the anti-migratory and anti-invasive properties of EsA. For migration assays, use Transwell chambers with 8-μm pore size without Matrigel coating. For invasion assays, coat the membranes with Matrigel matrix (diluted 1:8 in serum-free medium) and allow to polymerize for 2 hours at 37°C. Harvest HT-29 cells following EsA treatment (8-16 μM for 24 hours) and resuspend in serum-free medium at a density of 2.5-5 × 10^5 cells/mL. Add 200-500 μL of cell suspension to the upper chamber, while placing 500-750 μL of complete medium with 10% FBS in the lower chamber as a chemoattractant. Incubate for 24-48 hours at 37°C with 5% CO~2~. After incubation, carefully remove non-migrated/invaded cells from the upper chamber with a cotton swab. Fix migrated/invaded cells on the membrane underside with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 30 minutes. Count cells in five random fields per membrane under a light microscope at 100-200× magnification, or extract stained cells with 30% acetic acid and measure absorbance at 570 nm for quantification [1].

Molecular Docking Protocol for SARS-CoV-2 Spike Protein

The molecular docking simulation for investigating EsA interaction with SARS-CoV-2 spike protein begins with retrieving the crystal structure of the spike glycoprotein (PDB ID: 6XR8) and ACE2 receptor (PDB ID: 1R42) from the RCSB Protein Data Bank. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular visualization software such as PyMOL and AutoDock Tools. For EsA ligand preparation, obtain the 3D structure in SDF format from databases like PubChem, then optimize using energy minimization and convert to PDBQT format. Define the docking grid to encompass the receptor-binding domain (RBD) of the spike protein, with coordinates centered around key residues (Phe490, Tyr489, Arg403, Asn487, Phe486, Gly485) and a box size of x=36.8 Å, y=44.8 Å, z=36.9 Å. Perform docking simulations using AutoDock Vina with an exhaustiveness value of 8-16 to ensure adequate sampling of conformational space. Analyze the resulting poses based on binding affinity (kcal/mol) and interaction patterns with critical RBD residues. Validate docking results through molecular dynamics simulations using GROMACS or AMBER software packages with a minimum simulation time of 100 ns to assess complex stability [5].

Molecular Mechanisms and Signaling Pathways

Figure 1: Comprehensive Signaling Pathways Targeted by this compound

The multifaceted pharmacological activities of EsA are mediated through its interactions with multiple signaling pathways across various biological contexts. In cancer models, particularly colorectal carcinoma, EsA induces G0/G1 cell cycle arrest by modulating cyclins and cyclin-dependent kinases, resulting in the accumulation of cells in the G1 phase from 22.68% in controls to 54.23% at 16 μM concentration [1]. This cell cycle disruption is accompanied by significant inhibition of colony formation (59% reduction at 24 μM) and suppression of metastatic potential through reduced migration (45% decrease) and invasion (51% decrease) capabilities [1]. Additionally, in breast cancer models, EsA exerts its antiproliferative effects through blockade of the IL-6/STAT3 signaling cascade, a critical pathway in tumor progression and survival [1].

The anti-inflammatory properties of EsA are primarily mediated through dual inhibition of the NF-κB and MAPK signaling pathways, resulting in reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [2]. In myocardial infarction models, EsA demonstrates cardioprotective effects through specific targeting of C-X-C motif chemokine receptor 2 (CXCR2), leading to attenuation of oxidative stress and inflammatory responses in cardiac tissue [3]. In hepatic protection models, EsA activates the AMPK signaling pathway, which subsequently modulates downstream effectors including PPARα and Nrf2, reducing lipid accumulation and counteracting oxidative stress in hepatocytes [4]. The recently discovered antiviral potential of EsA, particularly against SARS-CoV-2, is attributed to its high binding affinity for the viral spike protein's receptor-binding domain, potentially interfering with viral attachment to the host ACE2 receptor and thereby inhibiting cellular entry [5].

Research Applications and Practical Considerations

Key Research Applications